molecular formula C13H14ClN B3029544 3-Benzylaniline hydrochloride CAS No. 6955-30-2

3-Benzylaniline hydrochloride

Cat. No.: B3029544
CAS No.: 6955-30-2
M. Wt: 219.71
InChI Key: LFPKLWYVHIIZLQ-UHFFFAOYSA-N
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Description

3-Benzylaniline hydrochloride is an organic compound with the molecular formula C13H14ClN. It is a derivative of aniline, where a benzyl group is attached to the nitrogen atom. This compound is often used in various chemical research and industrial applications due to its unique properties.

Scientific Research Applications

3-Benzylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

3-Benzylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can influence metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can result in altered drug metabolism and potential drug-drug interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. These effects are often dose-dependent, with higher doses leading to more severe toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of many substances. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, the inhibition of cytochrome P450 enzymes by this compound can result in altered drug metabolism and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For example, this compound can be transported into cells via specific transporters and accumulate in the endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been observed to localize in various cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylaniline hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzyl chloride with aniline in the presence of a reducing agent. The nitro group is reduced to an amine, forming 3-benzylaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions. The process typically includes the use of high-purity reagents and catalysts to ensure a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzylaniline derivatives.

Comparison with Similar Compounds

    N-Benzylaniline hydrochloride: Similar structure but with different substitution patterns.

    Benzylamine hydrochloride: Lacks the aromatic ring substitution.

    Aniline hydrochloride: Lacks the benzyl group.

Uniqueness: 3-Benzylaniline hydrochloride is unique due to the presence of both the benzyl group and the aromatic ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-benzylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11;/h1-8,10H,9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPKLWYVHIIZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6955-30-2
Record name NSC21239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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